Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O2 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate starts from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)n2ccc3ccccc23
. The InChI key is VJCXACABXTXLEE-UHFFFAOYSA-N
. Chemical Reactions Analysis
The key step of the synthesis scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Physical And Chemical Properties Analysis
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate has a molecular weight of 300.4 g/mol . It has a topological polar surface area of 32.8 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDQTMYPRNVZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625521 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate | |
CAS RN |
155302-28-6 | |
Record name | 1,1-Dimethylethyl 4-(1H-indol-3-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155302-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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